molecular formula C3H5BrN4 B12309377 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B12309377
M. Wt: 177.00 g/mol
InChI Key: OTAFZDKVGJQFIZ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C3H4BrN3. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-methyl-1H-1,2,4-triazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures, often around -78°C, to ensure selective bromination .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the triazole .

Scientific Research Applications

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is not fully understood. its biological activity is thought to involve interactions with specific enzymes or receptors in the body. The triazole ring can form hydrogen bonds and other interactions with biological targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    5-Amino-1H-1,2,4-triazole: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.

    1-Methyl-1H-1,2,4-triazol-3-amine:

Uniqueness

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-bromo-1-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c1-8-2(4)6-3(5)7-8/h1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAFZDKVGJQFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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